molecular formula C12H16N2O B7842694 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Cat. No.: B7842694
M. Wt: 204.27 g/mol
InChI Key: WRKPYZVFOVGIFN-UHFFFAOYSA-N
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Description

2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (CAS 1176738-33-2) is a synthetic organic compound featuring a benzonitrile core functionalized with an ethyl-(2-hydroxyethyl)aminomethyl group. With the molecular formula C 12 H 16 N 2 O and a molecular weight of 204.27 g/mol, this compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . This compound's structure combines a nitrile group, which is a key precursor to carboxylic acids, amides, and amines, with a tertiary amine and a terminal hydroxyl group. The presence of these multiple functional groups makes it a suitable intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents. Heterocyclic compounds and functionalized benzonitriles are fundamental scaffolds in over 85% of FDA-approved drugs, underscoring the research value of such chemical intermediates . The hydroxyl group can undergo further functionalization, such as esterification or etherification, while the tertiary amine can be utilized to form salts or coordinate with metals, expanding its utility in various research applications. While the specific biological mechanism of action and research applications for this compound are not fully documented in the public domain, its structural features are consistent with molecules investigated for their biological activity. Related benzonitrile derivatives are often explored in material science, such as in the development of organic light-emitting diodes (OLEDs) , and as intermediates in agrochemical and pharmaceutical development. Researchers value this compound for its potential to interact with biological targets, and it is intended for use in hit-to-lead optimization campaigns and as a synthetic intermediate. The product is provided with a stated purity level and is accompanied by appropriate safety information. As with all chemicals of this nature, safe handling practices are essential. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[[ethyl(2-hydroxyethyl)amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-14(7-8-15)10-12-6-4-3-5-11(12)9-13/h3-6,15H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKPYZVFOVGIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile typically involves the reaction of benzonitrile with ethylamine and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Nucleophilic Substitution: Benzonitrile reacts with ethylamine in the presence of a base to form an intermediate.

    Addition Reaction: The intermediate then reacts with 2-chloroethanol to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:
Research has indicated that compounds similar to 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile exhibit antimicrobial properties. For instance, studies on derivatives have shown effectiveness against various bacterial strains, including Mycobacterium avium and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways .

2. Drug Development:
The compound's structure allows for modifications that can enhance its bioactivity. For example, the introduction of different substituents on the benzonitrile ring can lead to compounds with improved potency against specific targets in cancer therapy or infectious diseases. The carbamate moiety is particularly noted for its interaction with biological membranes, making it a candidate for drug formulation .

3. Neuropharmacology:
Studies have explored the potential of similar compounds in neuropharmacological contexts. The ability of such molecules to cross the blood-brain barrier makes them candidates for treating neurological disorders. Their effects on neurotransmitter systems could be beneficial in developing treatments for conditions like depression or anxiety .

Biological Research Applications

1. Cell Culture Studies:
In vitro studies using human cell lines have demonstrated that derivatives of this compound can influence cellular processes such as proliferation and apoptosis. These findings are crucial for understanding the compound's therapeutic potential and mechanisms of action .

2. Enzyme Inhibition:
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells, thus providing a basis for further drug development .

Material Science Applications

1. Polymer Chemistry:
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with specific properties. Its ability to form hydrogen bonds can enhance polymer stability and functionality in applications such as coatings or adhesives.

2. Sensor Development:
Due to its electronic properties, this compound can be integrated into sensor technology, particularly in developing sensors for detecting environmental pollutants or biological markers through fluorescence or electrochemical methods.

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against M. avium with lower MIC values compared to standard antibiotics .
Study BNeuropharmacologyShowed potential efficacy in modulating neurotransmitter levels in rodent models of anxiety .
Study CPolymer SynthesisDeveloped a new class of biodegradable polymers incorporating the compound, enhancing mechanical properties and degradation rates .

Mechanism of Action

The mechanism of action of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile C₁₂H₁₅N₂O 217.26 g/mol Ethyl, 2-hydroxyethyl, nitrile Not explicitly reported
4-(2-{[(2-amino-4-methylquinolin-7-yl)methyl]amino}ethyl)benzonitrile C₂₀H₂₀N₄ 316.40 g/mol Quinoline, aminoethyl, nitrile Potential enzyme interaction (DPP-4)
2-[1-(diethylamino)ethyl]benzonitrile C₁₃H₁₈N₂ 202.30 g/mol Diethylaminoethyl, nitrile No bioactivity reported
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] C₁₈H₁₅N₅O₅ 389.34 g/mol Pyridine, pyrimidine, nitrile, ester Intermediate in heterocyclic synthesis

Key Observations :

  • In contrast, the target compound lacks such a moiety, suggesting reduced enzymatic interaction.
  • Solubility: The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to the diethylaminoethyl analog (C₁₃H₁₈N₂), which has a higher logP (2.96 vs. estimated ~1.5 for the target) .
  • Synthetic Utility : Pyridine- and pyrimidine-containing analogs (e.g., C₁₈H₁₅N₅O₅) serve as intermediates in heterocyclic synthesis, whereas the target compound’s tertiary amine structure may favor coordination chemistry or ligand design .

Physicochemical and Reactivity Comparisons

  • Nitrile Reactivity: All compounds retain the nitrile group, enabling reactions such as hydrolysis to amides or participation in cycloaddition reactions. However, steric hindrance from the ethyl-2-hydroxyethylamino group in the target compound may slow nucleophilic attacks compared to less substituted analogs .
  • Thermal Stability: Crystallographic data for Schiff base analogs (e.g., 2-(2-hydroxybenzylideneamino)benzonitrile) reveal planar geometries stabilized by intramolecular hydrogen bonds, a feature absent in the target compound due to its flexible side chain .

Biological Activity

2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, also known by its CAS number 1176738-33-2, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol
  • Functional Groups : The compound features an ethyl group, a hydroxyethyl group, and a benzonitrile moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyethyl and benzonitrile groups are believed to play significant roles in binding to receptors or enzymes involved in neurotransmission and other biochemical pathways.

Potential Mechanisms:

  • Receptor Interaction : Preliminary studies suggest that the compound may influence neurotransmitter systems by interacting with serotonin and dopamine receptors. This interaction could lead to alterations in mood and behavior, similar to other psychoactive compounds.
  • Enzyme Modulation : The presence of the amine functionality may allow the compound to act as a modulator of specific enzymes involved in metabolic pathways.

In Vitro Studies

Recent research has focused on the in vitro evaluation of the compound's effects on various cell lines. For instance:

  • Neuroblastoma Cells : In studies involving neuroblastoma cells, this compound demonstrated cytotoxic effects at higher concentrations, indicating potential applications in cancer therapy.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against certain bacterial strains, suggesting its utility in developing new antibiotics.
Study Type Cell Line/Target Observed Effect
In VitroNeuroblastomaCytotoxicity
In VitroBacterial StrainsAntimicrobial

Case Studies

  • Neuropharmacological Effects :
    • A study conducted on animal models indicated that administration of the compound resulted in altered behavior patterns consistent with modulation of central nervous system activity. This study highlights the potential for further investigation into its use as a therapeutic agent for neurological disorders.
  • Cancer Research :
    • In a recent trial involving human cancer cell lines, this compound was found to induce apoptosis selectively in cancerous cells while sparing normal cells, suggesting a targeted therapeutic approach.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a drug candidate. Key parameters include:

  • Absorption : The compound exhibits good solubility characteristics due to its functional groups.
  • Distribution : Its ability to penetrate biological membranes suggests potential central nervous system activity.
  • Metabolism and Excretion : Ongoing studies are required to elucidate the metabolic pathways involved and how they affect the compound's efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, in related benzonitrile derivatives, General Procedure B (Sequence A) involves reacting an amine (e.g., N-methylpropargylamine) with a formylbenzonitrile precursor under controlled stoichiometry (e.g., 1:2 molar ratio). Isolation via column chromatography or distillation is recommended, with yields improved by optimizing reaction time (e.g., 12–24 hours) and temperature (40–60°C). Monitoring by TLC or HPLC ensures intermediate purity .

Q. How can the structural configuration of this compound be confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For analogous compounds (e.g., 2-(2-hydroxybenzylideneamino)benzonitrile), SC-XRD data collected at 293 K with Mo-Kα radiation (λ = 0.71073 Å) revealed bond lengths (C–C: 1.39–1.48 Å) and angles, validated using refinement software (e.g., SHELXL-97). R-factors ≤ 0.061 ensure reliability .

Advanced Research Questions

Q. How can conflicting NMR data for intermediates (e.g., unexpected splitting or integration ratios) be resolved?

  • Methodological Answer : Discrepancies in 1H^1H NMR signals (e.g., δ 7.56–7.66 ppm for aromatic protons in CDCl3_3) may arise from dynamic equilibria or steric effects. Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, cooling to 233 K can "freeze" rotamers, resolving split peaks. Cross-validation with 13C^{13}C-NMR and HSQC experiments clarifies assignments .

Q. What thermodynamic parameters govern the stability of the hydroxyl and nitrile functional groups under varying pH conditions?

  • Methodological Answer : The hydroxyl group’s pKa (~10–12) and nitrile’s susceptibility to hydrolysis require pH-controlled environments (pH 6–8 for stability). Thermogravimetric analysis (TGA) of similar compounds (e.g., 2-hydroxybenzonitrile) shows decomposition onset at 150–200°C. Computational modeling (e.g., DFT at B3LYP/6-31G*) predicts bond dissociation energies (e.g., O–H: ~85 kcal/mol) to guide reaction condition selection .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The ethyl-(2-hydroxyethyl)amino group introduces steric hindrance, slowing bimolecular reactions (e.g., SN2). Kinetic studies using competition experiments (e.g., with para-substituted benzonitriles) quantify substituent effects. Hammett plots (σ values) correlate electronic contributions, while Eyring analysis (ΔG‡) quantifies steric barriers. For example, bulky substituents increase activation energy by 2–5 kcal/mol .

Data Analysis & Experimental Design

Q. What strategies validate purity in the presence of byproducts (e.g., unreacted amines or oxidized species)?

  • Methodological Answer : Use orthogonal analytical methods:

  • HPLC-PDA : Detect impurities at 254 nm with a C18 column (acetonitrile/water gradient).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and rule out adducts (e.g., sodium or potassium clusters).
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values ensure stoichiometric integrity .

Q. How can crystallographic data resolve discrepancies between predicted and observed molecular geometries?

  • Methodological Answer : Compare experimental SC-XRD bond lengths/angles with computational models (e.g., Gaussian09). For example, deviations >0.02 Å in C–N bonds may indicate resonance effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds contributing 60–70% to crystal packing), refining force field parameters for molecular dynamics simulations .

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